N-(quinoxalin-6-ylmethyl)propan-1-amine
Description
N-(quinoxalin-6-ylmethyl)propan-1-amine is a secondary amine derivative featuring a quinoxaline aromatic system linked to a propylamine chain via a methylene bridge. Quinoxaline, a bicyclic heteroaromatic compound with two nitrogen atoms at positions 1 and 4, confers unique electronic and steric properties to the molecule.
Properties
IUPAC Name |
N-(quinoxalin-6-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-5-13-9-10-3-4-11-12(8-10)15-7-6-14-11/h3-4,6-8,13H,2,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYCVCKOFHNHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC2=NC=CN=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between N-(quinoxalin-6-ylmethyl)propan-1-amine and related compounds:
Key Observations:
Aromatic System Influence: Quinoxaline (target compound) vs. Oxazole derivatives () exhibit lower aromaticity but include halogenated phenyl groups, which may improve lipophilicity and target affinity .
Amine Chain Modifications :
- Propargylamine () introduces rigidity and reactivity due to the alkyne bond, contrasting with the flexible propan-1-amine chain in the target compound .
- Methoxypropylamine () increases hydrophilicity, which could enhance solubility in aqueous environments .
Nucleophilic substitutions () yield solids with exceptional purity (>99.8%), indicating robust purification protocols .
Physical Properties :
- Solids () vs. Oils (): Crystalline solids are preferable for formulation stability, while oils may require derivatization for practical use.
Research Findings and Implications
- Biological Activity: Oxazole derivatives () demonstrate antiviral activity, implying that the target compound’s quinoxaline core could be explored for similar pharmacological applications.
- Solubility and Stability : The methoxypropyl chain in highlights the trade-off between hydrophilicity and steric bulk. The target compound’s unmodified propan-1-amine chain may offer a balance of solubility and metabolic stability .
- Synthetic Challenges : Propargylamine synthesis () requires specialized catalysts, whereas the target compound’s simpler structure might allow for cost-effective production .
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